![molecular formula C26H25N5O4 B2794794 7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021123-87-4](/img/structure/B2794794.png)
7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
Compounds of this type typically belong to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex and depend on the specific functional groups present in the molecule. For example, protodeboronation of pinacol boronic esters is a known reaction .Scientific Research Applications
Discovery of G Protein-Biased Dopaminergics
The compound, along with its derivatives, has been identified as part of a series of high-affinity dopamine receptor partial agonists, displaying a promising concept to increase binding affinity and fine-tune functional properties through the connection of a lipophilic moiety to the arylpiperazine core. These compounds favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, showcasing potential as novel therapeutics with antipsychotic activity. The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage plays a significant role in achieving these pharmacological profiles (Möller et al., 2017).
Synthesis and Receptor Binding
In the realm of synthetic chemistry and receptor binding assays, derivatives of the compound have been synthesized and evaluated for their affinity towards dopamine receptors. These studies provide insights into the structural-functional relationships affecting receptor selectivity and potential ligand efficiency, highlighting the compound's role in developing potential dopamine receptor ligands (Guca, 2014).
properties
IUPAC Name |
7-[4-(4-methoxybenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4/c1-28-16-21(23-22(17-28)26(34)31(27-23)19-6-4-3-5-7-19)25(33)30-14-12-29(13-15-30)24(32)18-8-10-20(35-2)11-9-18/h3-11,16-17H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYKNBVFPLIQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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